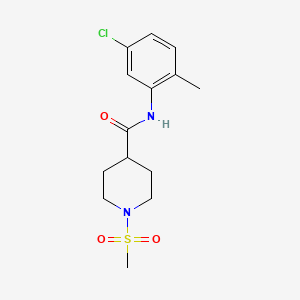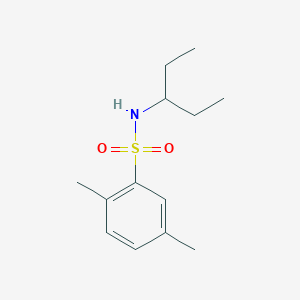
N-(2,4-dimethylphenyl)-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-isobutoxybenzamide, also known as Dibenzoylmethane (DBM), is a type of chelating agent that has been studied for its potential use in scientific research. DBM has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further investigation.
作用機序
The exact mechanism of action of DBM is not fully understood, but it is believed to work through the chelation of metal ions. DBM has been shown to bind to metal ions such as copper and iron, which may contribute to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
DBM has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory effects. DBM has also been shown to have anti-cancer effects, with studies suggesting that it may inhibit the growth of cancer cells in vitro. DBM has also been studied for its potential neuroprotective effects, with some studies suggesting that it may help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using DBM in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. DBM is also stable under a range of conditions, making it a useful compound for a variety of experiments. One limitation of using DBM is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
将来の方向性
There are several potential future directions for research involving DBM. One area of interest is the potential use of DBM in the treatment of cancer, with further studies needed to determine its efficacy and safety. DBM may also be useful in the treatment of neurodegenerative diseases, with studies needed to determine its potential neuroprotective effects. Other potential future directions for research involving DBM include its use as an anti-inflammatory agent and its potential use in the treatment of other conditions such as cardiovascular disease.
合成法
DBM can be synthesized through a variety of methods, including the reaction of benzoyl chloride with isobutyl alcohol in the presence of a base. Other methods involve the reaction of benzil with isobutyl alcohol in the presence of a base, followed by reduction with sodium borohydride.
科学的研究の応用
DBM has been studied for its potential use in a range of scientific research applications, including cancer research, neuroprotection, and anti-inflammatory effects. DBM has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. DBM has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13(2)12-22-17-8-6-16(7-9-17)19(21)20-18-10-5-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJYZXUMCSVYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)
![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
![(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5725694.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)
![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
